9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Description
This compound belongs to a class of polycyclic heterocyclic molecules characterized by a tetracyclic core containing six nitrogen atoms. Its structure features fused aromatic and heterocyclic rings, with substituents including a pyridin-2-yl group at position 9 and a pyridin-2-ylmethyl moiety at position 4 . The molecular formula is inferred to be C₂₀H₁₆N₈, derived by replacing the chlorophenyl group in the analogous compound (C₁₈H₁₅ClN₆, ) with a pyridin-2-yl substituent.
Properties
IUPAC Name |
9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N8/c1-2-10-19-17(8-1)26-22-29-15-28(13-16-7-3-5-11-23-16)14-25-21(29)27-20(30(19)22)18-9-4-6-12-24-18/h1-12,20H,13-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKFICQMJMONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CC=N5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyridine derivatives under specific conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s uniqueness arises from its tetracyclic nitrogen-rich core and substituent configuration. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Target Compound | 9-Pyridin-2-yl, 4-Pyridin-2-ylmethyl | C₂₀H₁₆N₈ | Enhanced metal coordination, potential anticancer activity | |
| 9-(4-Chlorophenyl)-4-(pyridin-2-ylmethyl)-... | 4-Chlorophenyl | C₁₈H₁₅ClN₆ | Bioactivity in enzyme inhibition; electron-withdrawing Cl enhances stability | |
| 9-(3,4-Dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-... | 3,4-Dimethoxyphenyl | C₂₀H₂₀N₆O₂ | Improved solubility; antioxidant/anti-inflammatory activity | |
| 9-Phenyl-4-(pyridin-3-ylmethyl)-... | Phenyl, Pyridin-3-ylmethyl | C₂₀H₁₇N₇ | Altered binding affinity due to pyridine positional isomerism | |
| N-[(9E)-8,10,17-Triazatetracyclo[...]]benzamide | Benzamide substituent | C₁₉H₁₅N₅O | Lower nitrogen content; reduced basicity |
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl in ): Stabilize the molecule but reduce solubility.
- Electron-Donating Groups (e.g., OMe in ): Improve solubility and modulate bioactivity.
- Pyridine Moieties (Target Compound): Enhance metal-binding capacity and π-π interactions, critical for medicinal or catalytic applications .
Core Structure Variations: Compounds with fewer nitrogen atoms (e.g., triazatetracyclic in ) exhibit reduced basicity and altered reactivity compared to the hexazatetracyclic target .
Biological Activity :
- The dimethoxyphenyl variant () demonstrates antioxidant activity, while the chlorophenyl analog () targets enzymes. The pyridin-2-yl groups in the target compound may improve interaction with biological receptors (e.g., kinases) .
Biological Activity
The compound 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure features multiple pyridine rings and a unique tetracyclic framework that may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 340.38 g/mol.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic potential of pyridine derivatives in general. For instance, compounds with similar structures have shown promising results in inhibiting collagen synthesis in hepatic stellate cells (HSC-T6). The activity was measured using the MTT assay to determine cell viability and collagen production inhibition.
This table indicates that certain derivatives of pyridine exhibit better antifibrotic activity compared to established treatments like Pirfenidone.
Antimicrobial Activity
Pyridine-based compounds have also been investigated for their antimicrobial properties. A study on related benzimidazole derivatives demonstrated good antimicrobial activity against Gram-positive bacteria. While specific data on the target compound is limited, the structural similarities suggest potential efficacy in this area as well .
Study on Pyridine Derivatives
A comprehensive study synthesized various pyridine derivatives and evaluated their biological activities against liver fibrosis models. The findings indicated that several compounds exhibited significant inhibitory effects on collagen prolyl-4-hydroxylase activity and reduced hydroxyproline content in HSC-T6 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications to the substituents on the pyridine rings could enhance biological activity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
